![molecular formula C76H100N21O18+ B10848058 cypate-[(RGD)3-NH2]1](/img/structure/B10848058.png)

cypate-[(RGD)3-NH2]1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

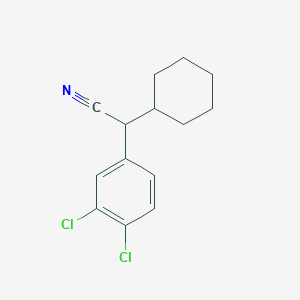

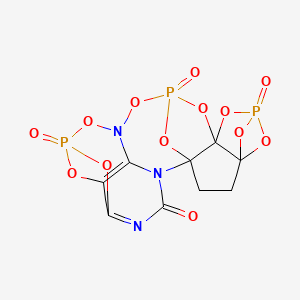

Cypate-[(RGD)3-NH2]1 is a compound that combines the near-infrared fluorescent dye Cypate with a trimeric sequence of arginine-glycine-aspartic acid (RGD) peptides. This compound is designed for targeted imaging and therapeutic applications, particularly in cancer research. The RGD peptide sequence is known for its ability to bind to integrin receptors, which are overexpressed in various tumor cells, making this compound highly valuable for tumor imaging and targeted therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cypate-[(RGD)3-NH2]1 involves the conjugation of Cypate with the trimeric RGD peptide sequence. The process typically starts with the synthesis of the RGD peptide using solid-phase peptide synthesis (SPPS). The peptide is then conjugated to Cypate through a series of coupling reactions, often using carbodiimide chemistry to activate the carboxyl groups of Cypate for amide bond formation with the amino groups of the peptide .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the SPPS process and optimizing the coupling reactions to ensure high yield and purity. This may include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Cypate-[(RGD)3-NH2]1 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, which may affect its fluorescence properties.

Reduction: Reduction reactions can also alter the fluorescence characteristics of Cypate.

Substitution: The peptide sequence can be modified through substitution reactions to enhance its binding affinity or specificity

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) for peptide conjugation .

Major Products

The major products of these reactions are typically modified versions of this compound with altered fluorescence properties or enhanced binding affinity to integrin receptors .

Scientific Research Applications

Cypate-[(RGD)3-NH2]1 has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe for studying molecular interactions and chemical reactions.

Biology: Employed in cellular imaging to visualize integrin expression and monitor cellular processes.

Medicine: Utilized in tumor imaging and targeted therapy, particularly for cancers that overexpress integrin receptors.

Industry: Applied in the development of diagnostic tools and therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of Cypate-[(RGD)3-NH2]1 involves its binding to integrin receptors on the surface of tumor cells. The RGD peptide sequence specifically targets the αvβ3 integrin, which is overexpressed in many tumors. Upon binding, the compound can be internalized by the cells, allowing for targeted imaging and therapy. The near-infrared fluorescence of Cypate enables non-invasive imaging of tumors, while the RGD peptide enhances the specificity and efficacy of the compound .

Comparison with Similar Compounds

Similar Compounds

Cypate-[(RGD)2-NH2]1: A similar compound with a dimeric RGD sequence, which may have different binding affinity and internalization kinetics.

DFO-Cypate-(RGD)n-NH2: A series of compounds containing both desferrioxamine and multi-RGD peptides, designed for integrin receptor targeting and tumor imaging

Uniqueness

Cypate-[(RGD)3-NH2]1 is unique due to its trimeric RGD sequence, which provides optimal binding affinity and internalization into tumor cells. This makes it highly effective for targeted imaging and therapy compared to other compounds with fewer RGD sequences .

Properties

Molecular Formula |

C76H100N21O18+ |

|---|---|

Molecular Weight |

1595.7 g/mol |

IUPAC Name |

(2R)-4-amino-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[[2-[2-[(1E,3E,5E,7E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]acetyl]amino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C76H99N21O18/c1-75(2)54(96(34-30-61(103)104)52-28-26-42-17-10-12-19-44(42)64(52)75)24-8-6-5-7-9-25-55-76(3,4)65-45-20-13-11-18-43(45)27-29-53(65)97(55)41-60(102)90-46(21-14-31-84-72(78)79)66(109)87-38-57(99)91-49(36-62(105)106)69(112)94-47(22-15-32-85-73(80)81)67(110)88-39-58(100)92-50(37-63(107)108)70(113)95-48(23-16-33-86-74(82)83)68(111)89-40-59(101)93-51(71(114)115)35-56(77)98/h5-13,17-20,24-29,46-51H,14-16,21-23,30-41H2,1-4H3,(H26-,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115)/p+1/t46-,47-,48-,49+,50+,51+/m0/s1 |

InChI Key |

JDBLOSLZCJNMOD-QCWHUYCXSA-O |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)N)C(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCC(=O)O)C=CC6=CC=CC=C65)(C)C)C |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCC(=O)O)C=CC6=CC=CC=C65)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclo-[-Arg-Gly-Asp-Amp28-]](/img/structure/B10847975.png)

![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10847987.png)

![2-[[2-[[6-Amino-2-[[11-butan-2-yl-3,6,9,12-tetraoxo-8-(sulfanylmethyl)-2,7,10,13-tetrazabicyclo[13.2.2]nonadeca-1(17),15,18-triene-14-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B10847998.png)

![d[Cha4,Dab8]VP](/img/structure/B10848003.png)

![d[Leu4,Dab8]VP](/img/structure/B10848013.png)

![(2R)-2-acetamido-3-sulfanylpropanoic acid;cobalt(2+);3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-17-[3-[[(2S)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropyl]amino]-3-oxopropyl]-13-(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B10848014.png)

![1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(36),14(38),15,17,25,33(37),34-heptaene](/img/structure/B10848028.png)

![d[Leu4,Orn8]VP](/img/structure/B10848036.png)

![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9E,12Z)-octadeca-9,12-dienoate](/img/structure/B10848040.png)